1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl-
Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl- is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms. This compound is known for its unique structure, which includes a cyclopropyl group attached to the purine ring. It is used in various scientific research applications due to its biological activity and potential therapeutic benefits .
Preparation Methods
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopropyl-5,6-diaminouracil with formic acid, followed by cyclization to form the desired compound . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic benefits, including its use as a bronchodilator and its effects on the central nervous system.
Industry: It is used in the manufacture of pharmaceuticals and as an ingredient in certain pesticides.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl- involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting the enzyme xanthine oxidase, which plays a role in purine metabolism. This inhibition leads to a decrease in the production of uric acid, making it useful in the treatment of conditions like gout. Additionally, the compound can act as a bronchodilator by relaxing the smooth muscles of the airways, which is beneficial in treating respiratory conditions .
Comparison with Similar Compounds
1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl- is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects on the central nervous system.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of asthma and other respiratory conditions.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant and diuretic effects.
These compounds share a common purine base structure but differ in their substituent groups, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
3-cyclopropyl-7H-purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c13-7-5-6(10-3-9-5)12(4-1-2-4)8(14)11-7/h3-4H,1-2H2,(H,9,10)(H,11,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFCELOARWLFPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C(=O)NC2=O)NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226832 | |
Record name | 1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75914-65-7 | |
Record name | 1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075914657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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